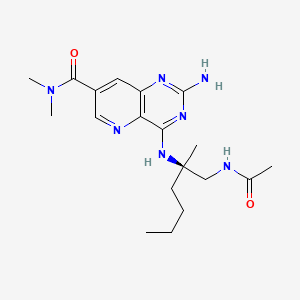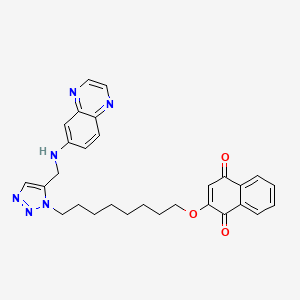
TLR8 agonist 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR8 agonist 6 is a small molecule that selectively activates Toll-like receptor 8 (TLR8), a protein involved in the innate immune response. TLR8 is primarily expressed in immune cells and recognizes pathogen-associated molecular patterns, leading to the activation of immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment, by enhancing the body’s immune response against tumor cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TLR8 agonist 6 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes the optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
TLR8 agonist 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially affecting its interaction with TLR8.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce a range of derivatives with varying biological activities .
Applications De Recherche Scientifique
Chemistry
In chemistry, TLR8 agonist 6 is used as a tool compound to study the structure-activity relationships of TLR8 agonists. Researchers investigate how modifications to the molecule affect its binding affinity and selectivity for TLR8, providing insights into the design of more potent and selective agonists .
Biology
In biological research, this compound is employed to study the role of TLR8 in immune responses. It helps elucidate the signaling pathways activated by TLR8 and the downstream effects on immune cell function. This knowledge is crucial for understanding how TLR8 contributes to immune regulation and disease .
Medicine
In medicine, this compound has shown promise as an immunotherapeutic agent. It is being investigated for its potential to enhance anti-tumor immunity, making it a valuable candidate for cancer treatment. Additionally, it may have applications in treating infectious diseases by boosting the body’s immune response to pathogens .
Industry
In the pharmaceutical industry, this compound is used in drug development programs aimed at creating new immunotherapeutic agents. Its ability to modulate immune responses makes it a valuable lead compound for developing treatments for cancer, infectious diseases, and autoimmune disorders .
Mécanisme D'action
TLR8 agonist 6 exerts its effects by binding to TLR8, a receptor located in the endosomes of immune cells. Upon binding, it triggers a signaling cascade that activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This leads to the production of pro-inflammatory cytokines and chemokines, which enhance the immune response. The activation of TLR8 also promotes the maturation and activation of dendritic cells, further boosting the body’s ability to recognize and eliminate tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiquimod: A TLR7 agonist with similar immunostimulatory properties but different selectivity.
Resiquimod: A dual TLR7/8 agonist that activates both receptors, leading to a broader immune response.
GS-9688: Another selective TLR8 agonist with similar applications in immunotherapy.
Uniqueness
TLR8 agonist 6 is unique in its high selectivity for TLR8, which allows for targeted activation of this receptor without affecting other TLRs. This selectivity reduces the risk of off-target effects and enhances its potential as a therapeutic agent. Additionally, its ability to induce a strong pro-inflammatory response makes it a potent immunotherapeutic candidate .
Propriétés
Formule moléculaire |
C19H29N7O2 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
4-[[(2R)-1-acetamido-2-methylhexan-2-yl]amino]-2-amino-N,N-dimethylpyrido[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H29N7O2/c1-6-7-8-19(3,11-22-12(2)27)25-16-15-14(23-18(20)24-16)9-13(10-21-15)17(28)26(4)5/h9-10H,6-8,11H2,1-5H3,(H,22,27)(H3,20,23,24,25)/t19-/m1/s1 |
Clé InChI |
IJTJKDNTIRFLNH-LJQANCHMSA-N |
SMILES isomérique |
CCCC[C@](C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N |
SMILES canonique |
CCCCC(C)(CNC(=O)C)NC1=NC(=NC2=C1N=CC(=C2)C(=O)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)




![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)

![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)

![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)


![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
